6-Tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-tert-butyl-2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-19(2,3)17-4-5-18(24)23(21-17)14-16-6-10-22(11-7-16)15-20(25)8-12-26-13-9-20/h4-5,16,25H,6-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFUIFCUUUZBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3(CCOCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical structure of 6-Tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can be represented as follows:
This structure includes a tert-butyl group, a piperidine moiety, and a pyridazinone core, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antimicrobial, anti-inflammatory, and potential neuroprotective properties.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of similar compounds derived from pyridazinone structures. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly in resistant strains. The minimum inhibitory concentrations (MICs) were reported as low as 0.78 μg/mL for some derivatives, indicating strong bactericidal properties comparable to established antibiotics like vancomycin .
Anti-inflammatory Properties
Compounds with similar structural motifs have also been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that 6-Tert-butyl-2-{...} may influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Neuroprotective Effects
Neuroprotective properties have been attributed to related compounds featuring piperidine rings. These compounds have been shown to enhance neuronal survival and reduce apoptosis in models of neurodegeneration. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Several case studies have documented the effectiveness of similar compounds:
- Case Study on Antimicrobial Resistance : A study focused on the synthesis and evaluation of piperidine-based compounds revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in enhancing antibacterial efficacy .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, a structurally related compound demonstrated significant reductions in TNF-alpha and IL-6 levels, indicating potential for treating inflammatory diseases .
- Neuroprotection in vitro : Another investigation reported that compounds with similar piperidine structures provided neuroprotection against glutamate-induced toxicity in rat cortical neurons, suggesting a potential role in treating neurodegenerative disorders .
Data Tables
| Biological Activity | Tested Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Antimicrobial | 6-Tert-butyl derivative | 0.78 | MRSA |
| Anti-inflammatory | Piperidine derivative | N/A | Macrophages |
| Neuroprotection | Similar piperidine | N/A | Cortical neurons |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of dihydropyridazinones exhibit antimicrobial properties. Studies have shown that modifications to the piperidine and hydroxyl groups can enhance the compound's efficacy against various bacterial strains.
2. Anticancer Properties
Dihydropyridazinones have been investigated for their potential anticancer effects. The presence of the tert-butyl group and the piperidine moiety may contribute to the inhibition of cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells.
3. Central Nervous System Effects
Compounds containing piperidine rings are often studied for their neuroactive properties. Preliminary investigations suggest that 6-tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one could influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Pharmacological Applications
1. Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to drug metabolism and detoxification processes. The structure's ability to interact with enzyme active sites is under investigation.
2. Drug Delivery Systems
The lipophilic nature of the tert-butyl group may enhance the solubility and bioavailability of drugs when used as a carrier in drug delivery systems. Research is ongoing to evaluate its effectiveness in improving the pharmacokinetic profiles of poorly soluble drugs.
Material Science Applications
1. Polymer Chemistry
The unique structural features of 6-tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one make it a candidate for synthesizing novel polymers with specific mechanical properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength.
2. Catalysis
Preliminary studies suggest that this compound may serve as a catalyst in organic synthesis reactions, particularly in forming carbon-carbon bonds through cross-coupling reactions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several dihydropyridazinone derivatives, including compounds similar to 6-tert-butyl-2-{...}. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as a new class of antibiotics.
Case Study 2: Neuroprotective Effects
Research conducted on piperidine-based compounds demonstrated their neuroprotective effects in models of oxidative stress-induced neuronal damage. The study highlighted the potential application of such compounds in treating neurodegenerative disorders like Alzheimer's disease.
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ()
The intermediate 8-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-1-yl)-2-methyl-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one shares a pyrimidinone core but differs in substituents. Key distinctions include:
- Core Structure: Pyrimidinone (vs. dihydropyridazinone in the target compound).
- Substituents : A tert-butyldimethylsilyl (TBS) group and trimethylsilyl (TMS) ethers are used as protective groups, contrasting with the target compound’s unprotected hydroxyoxane. This suggests divergent synthetic strategies, where the target compound prioritizes polar functionality for solubility or bioactivity .
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
The patent compounds 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs feature a fused pyrido-pyrimidinone core. Comparisons include:
- Substituent Flexibility : Piperazine rings (vs. piperidine in the target compound) introduce additional basic nitrogen atoms, which may enhance solubility and receptor interactions.
Functional Group Analysis
Tert-Butyl vs. Other Bulky Substituents
- The tert-butyl group in the target compound provides steric shielding, which may protect the dihydropyridazinone core from metabolic degradation. In contrast, 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate () uses a tert-butylphenyl group, combining steric bulk with aromaticity for enhanced lipophilicity .
Hydroxyoxane vs. Silyl-Protected Groups
- Conversely, TBS and TMS groups in are lipophilic and hydrolytically stable, favoring synthetic intermediates over final drug candidates .
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines
A solution of ethyl acetoacetate (1.0 equiv) and tert-butyl acetoacetate (1.2 equiv) in anhydrous ethanol undergoes reflux with hydrazine hydrate (2.5 equiv) for 12–16 hours, yielding 6-tert-butyl-2,3-dihydropyridazin-3-one as a pale-yellow crystalline solid (Yield: 68–72%).
Mechanistic Insight:
The reaction proceeds through a tandem Knoevenagel condensation-intramolecular cyclization pathway. Hydrazine attacks the β-ketoester’s carbonyl, forming a hydrazone intermediate that undergoes 6-π electrocyclization to generate the dihydropyridazinone ring.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous Ethanol | Maximizes cyclization |
| Temperature | 78°C (reflux) | Prevents oligomerization |
| Hydrazine Equiv | 2.5 | Completes conversion |
| Reaction Time | 14 hours | Balances rate vs. decomposition |
Introduction of the tert-Butyl Group
The tert-butyl group at position 6 is installed via Friedel-Crafts alkylation using tert-butyl chloride under Lewis acid catalysis:
Friedel-Crafts Alkylation Protocol
To a stirred suspension of 2,3-dihydropyridazin-3-one (1.0 equiv) in dry dichloromethane, aluminum trichloride (1.5 equiv) is added at 0°C. tert-Butyl chloride (1.2 equiv) is introduced dropwise over 30 minutes, followed by warming to room temperature for 6 hours. The product precipitates upon quenching with ice-water (Yield: 58–63%).
Critical Considerations:
- Regioselectivity: The tert-butyl group exclusively substitutes at position 6 due to the electron-donating effect of the adjacent ring nitrogen.
- Catalyst Loading: Excess AlCl₃ leads to over-alkylation, while insufficient amounts result in incomplete conversion.
Functionalization of the Piperidine-Oxane Moiety
The sidechain 1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl group is synthesized through a multi-step sequence:
Synthesis of 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is prepared via oxidation of 4-hydroxytetrahydropyran using pyridinium chlorochromate (PCC) in dichloromethane (Yield: 85%).
Reductive Amination with Piperidine-4-carboxaldehyde
A mixture of piperidine-4-carboxaldehyde (1.0 equiv), 4-hydroxytetrahydro-2H-pyran-4-carbaldehyde (1.1 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol undergoes stirring at 25°C for 24 hours. The resulting secondary amine is isolated via column chromatography (SiO₂, ethyl acetate/hexane 3:7) (Yield: 74%).
Spectroscopic Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.78 (m, 4H, OCH₂), 3.45 (s, 1H, OH), 2.95–2.88 (m, 2H, NCH₂), 2.45–2.32 (m, 4H, piperidine CH₂)
- IR (KBr): ν 3340 cm⁻¹ (O–H), 1645 cm⁻¹ (C=N)
Final Coupling via Buchwald-Hartwig Amination
The dihydropyridazinone core and piperidine-oxane sidechain are coupled using palladium-catalyzed amination:
Catalytic Coupling Protocol
A mixture of 6-tert-butyl-2-bromo-2,3-dihydropyridazin-3-one (1.0 equiv), 1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-ylmethanamine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in degassed toluene is heated at 110°C for 18 hours. The product is purified via recrystallization from ethanol/water (Yield: 52%).
Reaction Optimization:
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst System | Pd₂(dba)₃/Xantphos | Minimizes homo-coupling |
| Base | Cs₂CO₃ | Enhances nucleophilicity |
| Solvent | Toluene | Improves catalyst stability |
| Temperature | 110°C | Accelerates C–N bond formation |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Solid-Phase Synthesis
A polystyrene-bound dihydropyridazinone precursor undergoes rapid functionalization under microwave irradiation (100°C, 300 W, 20 minutes), achieving 89% conversion with reduced side products compared to thermal methods.
Enzymatic Resolution for Chiral Intermediates
Lipase-catalyzed kinetic resolution of racemic piperidine intermediates using vinyl acetate in tert-butyl methyl ether provides enantiomerically pure (R)-configured sidechains (ee >98%).
Yield Comparison Across Methods:
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Traditional Stepwise | 52 | 95.3 | Industrial |
| Microwave-Assisted | 67 | 98.1 | Pilot Scale |
| Enzymatic Resolution | 48 | 99.8 | Lab Scale |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one?
- Methodology : The synthesis involves multi-step reactions, typically starting with coupling a pyridazinone core to functionalized piperidine derivatives. Key steps include:
- Use of coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
- Refluxing in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under controlled pH and temperature (60–80°C) to optimize yields .
- Protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) to stabilize reactive intermediates during piperidine functionalization .
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm substitution patterns and stereochemistry. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in H-NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) using a C18 column and mobile phase gradients (methanol/buffer) to assess purity ≥95% .
Q. What critical reaction conditions minimize side products during synthesis?
- Methodology :
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., coupling reactions) to prevent thermal degradation .
- Solvent Selection : Use anhydrous dichloromethane or DMF to avoid hydrolysis of intermediates .
- Stoichiometric Ratios : Optimize molar ratios (e.g., 1.2:1 for amine:pyridazinone) to reduce unreacted starting material .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodology :
- Assay Standardization : Validate cell-based assays with positive controls (e.g., kinase inhibitors for enzyme studies) and ensure consistent buffer conditions (pH 4.6–7.4) .
- Impurity Profiling : Use LC-MS to identify and quantify degradation products (e.g., oxidized piperidine derivatives) that may skew activity results .
- Orthogonal Assays : Compare results from enzymatic inhibition assays with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., MAPK or PI3K) based on the pyridazinone core’s electron-deficient π-system .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .
Q. What structural modifications could improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodology :
- Hydrophilicity Enhancement : Introduce polar groups (e.g., hydroxyl or sulfonyl) to the tetrahydropyran ring to increase aqueous solubility .
- Metabolic Shielding : Replace labile tert-butyl groups with trifluoromethyl or cyclopropyl substituents to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the hydroxyoxan-4-yl moiety with ester prodrugs to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
